molecular formula C17H18N6O2 B4161605 5-(1,3-benzodioxol-5-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,2,4-triazin-3-amine

5-(1,3-benzodioxol-5-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,2,4-triazin-3-amine

Cat. No.: B4161605
M. Wt: 338.4 g/mol
InChI Key: KSYTVRHORIEIIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,3-benzodioxol-5-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,2,4-triazin-3-amine is a complex organic compound that features a unique combination of benzodioxole, pyrazole, and triazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-benzodioxol-5-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,2,4-triazin-3-amine typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole ring, followed by the introduction of the pyrazole and triazine groups through a series of condensation and substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining stringent quality control.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-benzodioxol-5-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,2,4-triazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-(1,3-benzodioxol-5-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,2,4-triazin-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding. Studies may focus on understanding its interactions with biological macromolecules and its effects on cellular processes.

Medicine

In medicinal chemistry, the compound is of interest for its potential therapeutic properties. Researchers may explore its use as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(1,3-benzodioxol-5-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,2,4-triazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-benzodioxol-5-yl)-2-propanol: A compound with a similar benzodioxole moiety but different functional groups.

    1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one: Another compound featuring the benzodioxole ring, used in different applications.

    3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid: A related compound with a carboxylic acid group.

Uniqueness

What sets 5-(1,3-benzodioxol-5-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,2,4-triazin-3-amine apart is its combination of benzodioxole, pyrazole, and triazine groups, which confer unique chemical and biological properties. This distinct structure allows for a wide range of applications and makes it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,2,4-triazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-11-7-12(2)23(22-11)6-5-18-17-20-14(9-19-21-17)13-3-4-15-16(8-13)25-10-24-15/h3-4,7-9H,5-6,10H2,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYTVRHORIEIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC2=NC(=CN=N2)C3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1,3-benzodioxol-5-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,2,4-triazin-3-amine
Reactant of Route 2
Reactant of Route 2
5-(1,3-benzodioxol-5-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,2,4-triazin-3-amine
Reactant of Route 3
Reactant of Route 3
5-(1,3-benzodioxol-5-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,2,4-triazin-3-amine
Reactant of Route 4
Reactant of Route 4
5-(1,3-benzodioxol-5-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,2,4-triazin-3-amine
Reactant of Route 5
Reactant of Route 5
5-(1,3-benzodioxol-5-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,2,4-triazin-3-amine
Reactant of Route 6
5-(1,3-benzodioxol-5-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,2,4-triazin-3-amine

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